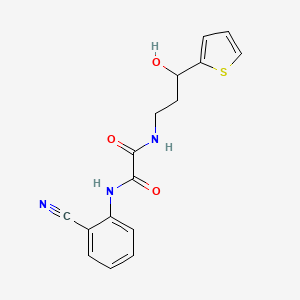

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide

Description

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide is a substituted oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl) backbone. The N1 position is substituted with a 2-cyanophenyl group, while the N2 position bears a 3-hydroxy-3-(thiophen-2-yl)propyl chain. This structure combines aromatic, heterocyclic, and hydroxyl functionalities, which may influence its physicochemical properties, metabolic stability, and biological activity.

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c17-10-11-4-1-2-5-12(11)19-16(22)15(21)18-8-7-13(20)14-6-3-9-23-14/h1-6,9,13,20H,7-8H2,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBGKBMHAHTXEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring is often synthesized through a cyclization reaction involving 1,4-diketones or through the Gewald reaction, which involves the condensation of α-haloketones with thiourea.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions that ensure high yield and purity. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis. Large-scale production may also involve the use of continuous flow reactors to enhance efficiency and control.

Chemical Reactions Analysis

Types of Reactions: N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as cancer and infections.

Industry: The compound is used in the development of new materials and in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Substitution Patterns and Functional Group Effects

The oxalamide scaffold is highly modular, with variations in N1 and N2 substituents dictating biological and chemical behavior. Below is a comparative analysis with key analogs:

Physicochemical and Pharmacokinetic Comparisons

- Metabolic Stability : Thiophene-containing derivatives (e.g., target compound and Compound 13) may undergo oxidative metabolism at the sulfur atom, whereas methoxy-substituted analogs (e.g., Compound 1768) are more resistant to Phase I oxidation .

- Stereochemical Influence : The 3-hydroxypropyl chain in the target compound introduces a chiral center, which could affect binding to enantioselective targets like enzymes or receptors. Similar stereochemical considerations apply to Compound 13 .

Biological Activity

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a unique structure that includes a cyanophenyl group , a hydroxypropyl group , and a thiophenyl moiety . These functional groups contribute to its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 329.37 g/mol |

| IUPAC Name | N'-(2-cyanophenyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that the compound can inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrate that it can induce apoptosis in cancer cells, likely by interacting with specific enzymes or receptors involved in cell survival pathways. The presence of the thiophene ring is believed to enhance its ability to penetrate cellular membranes, facilitating its action within target cells.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.

- Receptor Binding : It can bind to receptors involved in signaling pathways, leading to altered cellular responses.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its anticancer effects.

Case Studies and Research Findings

-

Antimicrobial Study :

- A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

-

Anticancer Research :

- In a study reported in Cancer Letters, the compound was shown to induce apoptosis in human breast cancer cell lines (MCF-7), with mechanisms involving caspase activation and mitochondrial pathway modulation .

Q & A

Basic Synthesis and Characterization

Q: What are the optimized synthetic routes for N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide, and how can purity be validated? A: The compound can be synthesized via a two-step process:

Step 1: React 2-cyanoaniline with ethyl chlorooxoacetate in dichloromethane (DCM) using triethylamine (TEA) as a base to form the intermediate oxalamide .

Step 2: Couple the intermediate with 3-hydroxy-3-(thiophen-2-yl)propan-1-amine under carbodiimide-mediated conditions (e.g., EDC/HOBt) in DMF .

Purity Validation:

- Use HPLC with a C18 column (≥95% purity threshold) .

- Confirm structure via - and -NMR, focusing on characteristic peaks:

- Thiophene protons at δ 6.8–7.2 ppm .

- Hydroxypropyl protons at δ 1.8–2.5 (methylene) and δ 4.2–4.6 (hydroxyl-bearing methine) .

Advanced Computational Modeling

Q: How can density functional theory (DFT) predict the electronic properties of this oxalamide derivative? A:

- Methodology:

- Validation: Compare computed IR spectra with experimental data to confirm functional group vibrations (e.g., C≡N stretch at ~2230 cm) .

Structural Analysis for Material Science

Q: What crystallographic techniques are suitable for resolving the conformational flexibility of the oxalamide core? A:

- Single-Crystal X-ray Diffraction (SCXRD):

- Use synchrotron radiation for high-resolution data. Asymmetric oxalamides often exhibit cis-trans isomerism; SCXRD can distinguish between these conformers via torsion angles (e.g., C-N-C=O dihedral angles) .

- Example: Similar oxalamide ligands in coordination polymers show helical substructures stabilized by hydrogen bonding (O–H···N interactions) .

Biological Activity Profiling

Q: What in vitro assays are recommended to evaluate this compound’s potential as a kinase inhibitor? A:

- Kinase Inhibition Screening:

- Use ATP-binding site assays (e.g., ADP-Glo™) against kinase panels (e.g., CDK2, EGFR).

- Prioritize compounds with IC < 1 μM and validate via Western blot for downstream phosphorylation targets .

- Cytotoxicity: Test in HEK293 cells (MTT assay) to rule off-target effects; compare selectivity indices (SI) against positive controls .

Handling Data Contradictions

Q: How should researchers address discrepancies between computational predictions and experimental bioactivity results? A:

- Case Example: If DFT predicts high reactivity (low HOMO-LUMO gap) but in vitro assays show weak activity:

Comparative Analysis with Analogues

Q: How does the substitution pattern (e.g., thiophene vs. phenyl) impact this compound’s physicochemical properties? A:

- LogP Analysis: Thiophene increases hydrophobicity (LogP +0.5 vs. phenyl), enhancing membrane permeability .

- Electronic Effects: Thiophene’s electron-rich π-system stabilizes charge-transfer complexes, whereas cyanophenyl withdraws electrons, polarizing the oxalamide core .

- Biological Relevance: Thiophene-containing analogues show improved antiviral activity (e.g., HIV entry inhibition via CD4-binding disruption) .

Stability and Storage

Q: What conditions prevent degradation of this compound during long-term storage? A:

- Storage: -20°C under argon in amber vials (light-sensitive due to cyanophenyl group).

- Stability Monitoring:

- Monthly HPLC checks for hydrolysis products (e.g., free cyanophenylamine).

- TGA/DSC to assess thermal stability; decomposition typically occurs >200°C .

Mechanistic Studies in Catalysis

Q: Can this compound act as a ligand in transition-metal catalysis? A:

- Coordination Chemistry:

- Test with Cu(II) or Pd(II) salts; oxalamides often form stable complexes via N,O-chelation .

- Example: Cu-oxalamide polymers exhibit magnetic exchange interactions (J = -120 cm) due to asymmetric bridging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.